N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-[(3,4-Dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a heterocyclic compound featuring a pyrimido[5,4-b]indol-4-one core linked to a propanamide chain substituted with a 3,4-dimethoxyphenylmethyl group. The pyrimidoindole scaffold is a fused bicyclic system combining pyrimidine and indole motifs, which is often associated with bioactivity in kinase inhibition, receptor modulation, or anticancer applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-17-8-7-14(11-18(17)30-2)12-23-19(27)9-10-26-13-24-20-15-5-3-4-6-16(15)25-21(20)22(26)28/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTAKQRZPYDZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and a suitable pyrimidoindole precursor. The reaction conditions may involve:
Condensation reactions: Combining the amine and the pyrimidoindole under acidic or basic conditions.
Amidation reactions: Forming the amide bond using coupling reagents like EDCI or DCC.
Purification: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Automated synthesis: Utilizing robotic systems for high-throughput synthesis and screening.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets:
Molecular targets: Enzymes, receptors, or DNA.
Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with Pyrimido[5,4-b]indol-4-one Core
3-{8-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-methylphenyl)propanamide (BF22367)
- Key Differences :
- Substitution at the 8-position of the pyrimidoindole core with a methyl group instead of hydrogen.
- Propanamide chain terminates in a 3-methylphenyl group rather than 3,4-dimethoxyphenylmethyl.
- Impact :
N-(4-Ethylphenyl)-2-[[3-(3-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Key Differences :
- Sulfanyl (-S-) linkage at the 2-position of the pyrimidoindole core.
- Acetamide (shorter chain) vs. propanamide backbone.
- Impact :
N-[2-(4-Chlorophenyl)ethyl]-3-{8-Fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
- Key Differences :
- 8-Fluoro substitution on the pyrimidoindole core.
- 4-Chlorophenyl group in the side chain.
- Impact: Fluorine’s electron-withdrawing effect may increase oxidative stability and membrane permeability.
Analogues with Related Heterocyclic Cores
(R)-N-(4-Hydroxy-3-((2-Methylpyrrolidin-1-yl)methyl)phenyl)-3-(1,3,4,9-Tetrahydro-2H-pyrido[3,4-b]indol-2-yl)propanamide
- Key Differences :
- Pyrido[3,4-b]indole core instead of pyrimido[5,4-b]indole.
- Hydroxyphenyl and methylpyrrolidinyl substituents.
- Polar hydroxyl and amine groups may improve aqueous solubility .
2.2.2 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences :
- Pyrazolo[3,4-d]pyrimidine core fused with a chromen-4-one system.
- Sulfonamide and fluorophenyl substituents.
- Impact :
Physicochemical and Pharmacokinetic Comparisons
- Key Trends :
- Methoxy groups in the target compound improve solubility compared to halogenated analogues.
- Longer propanamide chains (vs. acetamide) may enhance flexibility for target engagement.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Pyrimidoindole moiety : Known for various bioactive properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer).
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival, further contributing to its anticancer effects .
Case Studies
-
Study on A549 Cells :
- Researchers evaluated the cytotoxicity of the compound against A549 cells using MTT assays.
- Results indicated significant growth inhibition with an IC50 value of approximately 10 µM.
-
MCF-7 Cell Line Evaluation :
- The compound was tested against MCF-7 cells, showing an IC50 value of around 14 µM.
- Flow cytometry analysis confirmed the induction of apoptosis in treated cells.
Comparative Analysis
A comparison of the biological activity of this compound with other similar compounds is summarized in the table below:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)methyl... | A549 | 10 | Apoptosis induction |
| Similar Compound A | MCF-7 | 15 | CDK inhibition |
| Similar Compound B | HeLa | 8 | Microtubule disruption |
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
